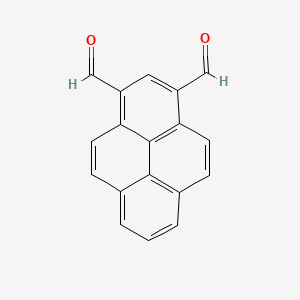
Pyrene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-1,3-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two formyl groups attached to the 1 and 3 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3-dicarbaldehyde typically involves the formylation of pyrene. One common method is the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the desired positions . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromination using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Pyrene-1,3-dicarboxylic acid.
Reduction: Pyrene-1,3-dimethanol.
Substitution: Brominated pyrene derivatives.
Applications De Recherche Scientifique
Pyrene-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of therapeutic agents.
Industry: Utilized in the development of advanced materials for optoelectronic devices, sensors, and catalysts.
Mécanisme D'action
The mechanism of action of pyrene-1,3-dicarbaldehyde is primarily related to its ability to interact with various molecular targets through its formyl groups. These interactions can include:
Covalent Bond Formation: The formyl groups can form covalent bonds with nucleophiles, facilitating the formation of new chemical structures.
Photophysical Interactions: The compound’s unique optical properties allow it to participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in imaging and sensing applications.
Comparaison Avec Des Composés Similaires
Pyrene-1,6-dicarbaldehyde: Similar structure but with formyl groups at the 1 and 6 positions.
Pyrene-1,8-dicarbaldehyde: Formyl groups at the 1 and 8 positions.
Pyrene-2,7-dicarbaldehyde: Formyl groups at the 2 and 7 positions.
Uniqueness: Pyrene-1,3-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its optical and electronic properties, making it particularly valuable for certain applications in materials science and photophysics .
Propriétés
Formule moléculaire |
C18H10O2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
pyrene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-13-8-14(10-20)16-7-5-12-3-1-2-11-4-6-15(13)18(16)17(11)12/h1-10H |
Clé InChI |
CQFFZJLMPJRACB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)
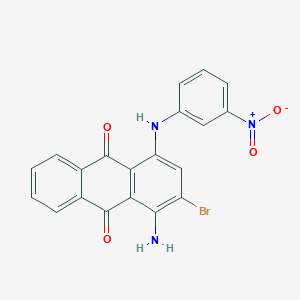
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
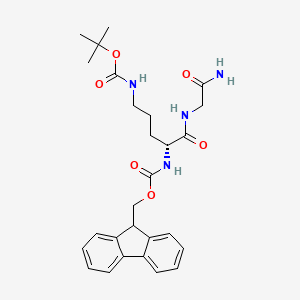
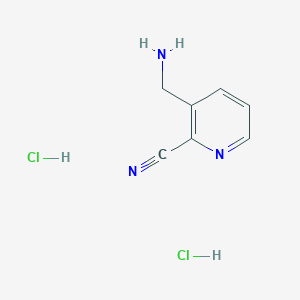
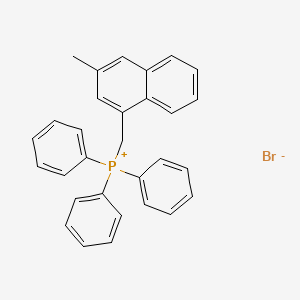


![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

